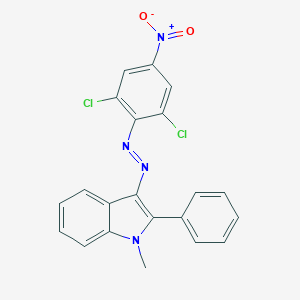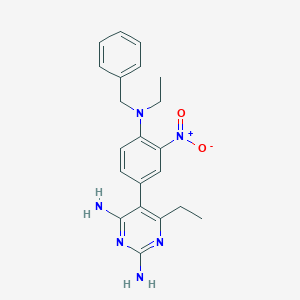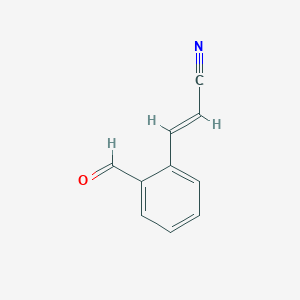
3-(2-Formylphenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Formylphenyl)acrylonitrile is a chemical compound that belongs to the family of acrylonitriles. It is commonly used in scientific research applications due to its unique properties.
作用机制
The mechanism of action of 3-(2-Formylphenyl)acrylonitrile involves its ability to react with ROS and form a fluorescent product. The fluorescent product can be detected using fluorescence microscopy or spectroscopy. The intensity of the fluorescence signal is proportional to the amount of ROS present in the sample.
生化和生理效应
3-(2-Formylphenyl)acrylonitrile does not have any known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that is generally considered safe for use in laboratory experiments.
实验室实验的优点和局限性
One of the main advantages of 3-(2-Formylphenyl)acrylonitrile is its ability to detect ROS with high sensitivity and specificity. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of 3-(2-Formylphenyl)acrylonitrile is its limited stability in aqueous solutions. It is also sensitive to light and air, which can affect its fluorescence properties.
未来方向
There are several future directions for the use of 3-(2-Formylphenyl)acrylonitrile in scientific research. One potential application is in the development of new therapies for oxidative stress-related diseases. Another direction is the use of 3-(2-Formylphenyl)acrylonitrile as a tool for studying the role of ROS in cellular signaling pathways. Additionally, there is potential for the development of new fluorescent probes based on the structure of 3-(2-Formylphenyl)acrylonitrile that can detect other molecules of interest in biological systems.
In conclusion, 3-(2-Formylphenyl)acrylonitrile is a valuable tool for studying oxidative stress-related diseases and cellular signaling pathways. Its ability to detect ROS with high sensitivity and specificity makes it a valuable asset in scientific research. However, its limitations in stability and sensitivity to light and air must be taken into consideration when using it in laboratory experiments. The future directions for the use of 3-(2-Formylphenyl)acrylonitrile are promising and may lead to the development of new therapies and tools for studying biological systems.
合成方法
The synthesis of 3-(2-Formylphenyl)acrylonitrile involves the reaction between 2-formylbenzaldehyde and acrylonitrile. The reaction is typically carried out in the presence of a catalyst such as triethylamine. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform.
科学研究应用
3-(2-Formylphenyl)acrylonitrile has been widely used in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS). ROS are highly reactive molecules that are produced by cells during oxidative stress. The ability of 3-(2-Formylphenyl)acrylonitrile to detect ROS makes it a valuable tool for studying oxidative stress-related diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
CAS 编号 |
114215-38-2 |
|---|---|
产品名称 |
3-(2-Formylphenyl)acrylonitrile |
分子式 |
C10H7NO |
分子量 |
157.17 g/mol |
IUPAC 名称 |
(E)-3-(2-formylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H7NO/c11-7-3-6-9-4-1-2-5-10(9)8-12/h1-6,8H/b6-3+ |
InChI 键 |
XTIBVNNJUWYJBG-ZZXKWVIFSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=C/C#N)C=O |
SMILES |
C1=CC=C(C(=C1)C=CC#N)C=O |
规范 SMILES |
C1=CC=C(C(=C1)C=CC#N)C=O |
同义词 |
2-Propenenitrile, 3-(2-formylphenyl)-, (E)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



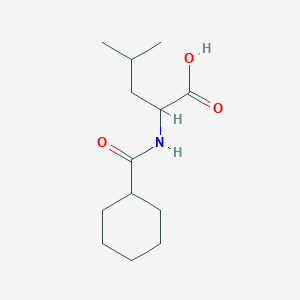
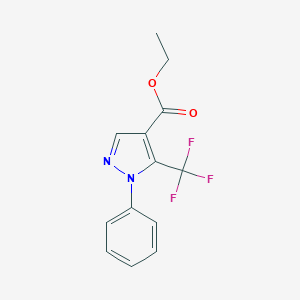
![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)
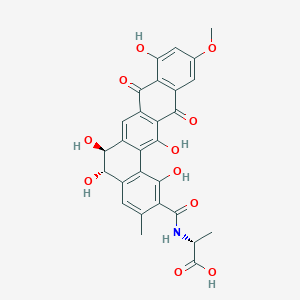
![4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B37602.png)
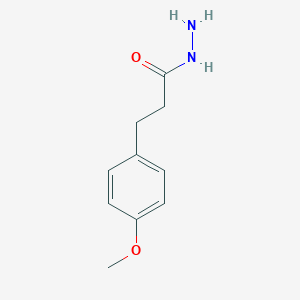
![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)
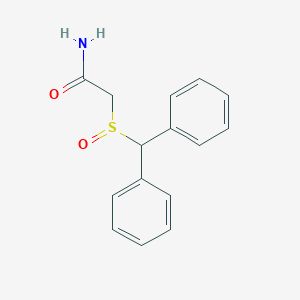
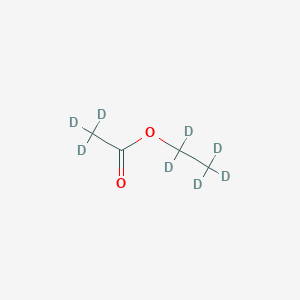
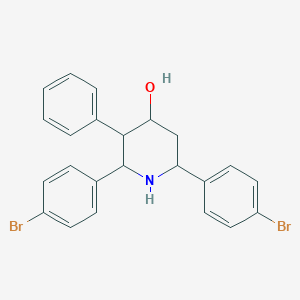
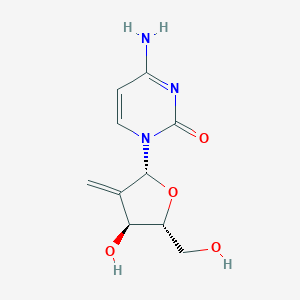
![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B37616.png)
